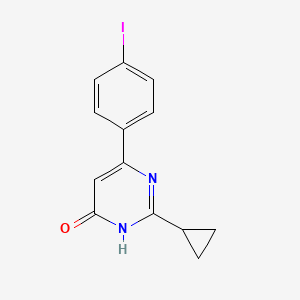

2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol

CAS No.: 2098118-27-3

Cat. No.: VC3179339

Molecular Formula: C13H11IN2O

Molecular Weight: 338.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098118-27-3 |

|---|---|

| Molecular Formula | C13H11IN2O |

| Molecular Weight | 338.14 g/mol |

| IUPAC Name | 2-cyclopropyl-4-(4-iodophenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H11IN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) |

| Standard InChI Key | PFDQFMDDVNZHGN-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)I |

| Canonical SMILES | C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)I |

Introduction

2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol is a synthetic organic compound with a molecular formula of C13H11IN2O. It is characterized by its unique structure, which includes a pyrimidine ring, a cyclopropyl group, and an iodophenyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require careful selection of starting materials and reaction conditions to ensure high yields and purity.

Biological and Pharmacological Activities

Although specific biological activities of 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol are not extensively documented, compounds with similar structures have shown potential in various pharmacological applications. For instance, pyrimidine derivatives are known for their roles in antiviral, anticancer, and antimicrobial therapies. The presence of an iodine atom could also suggest potential applications in radiopharmaceuticals or as a precursor for further chemical modifications.

Chemical Stability and Handling

The stability of 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol is influenced by its chemical structure. The cyclopropyl group and the iodophenyl moiety may contribute to its reactivity and sensitivity to light and moisture. Handling this compound requires standard laboratory precautions, including storage in a cool, dry place and protection from direct sunlight.

Future Research Directions

Future studies on 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol could focus on exploring its biological activities, optimizing synthesis protocols, and investigating its potential applications in medicinal chemistry. Additionally, computational modeling could provide insights into its pharmacokinetic properties and potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume